molecular formula C24H27NO8S B1415262 4-Hydroxy Duloxetine b-D-Glucuronide CAS No. 741693-83-4

4-Hydroxy Duloxetine b-D-Glucuronide

Cat. No.: B1415262
CAS No.: 741693-83-4
M. Wt: 489.5 g/mol
InChI Key: OBIZFSZXDHWUJZ-ANUWOGMRSA-N
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Description

4-Hydroxy Duloxetine b-D-Glucuronide is a metabolite of Duloxetine, a well-known antidepressant and serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving hydroxylation and subsequent glucuronidation of Duloxetine. It is recognized for its role in the pharmacokinetics of Duloxetine, contributing to its overall metabolic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine b-D-Glucuronide typically involves the following steps:

    Hydroxylation of Duloxetine: This step introduces a hydroxyl group to the Duloxetine molecule, forming 4-Hydroxy Duloxetine.

    Glucuronidation: The hydroxylated Duloxetine undergoes glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using liver microsomes or recombinant enzymes to facilitate the hydroxylation and glucuronidation steps. These methods ensure high yield and purity, essential for pharmaceutical applications .

Types of Reactions:

    Oxidation: The primary reaction involved in the formation of 4-Hydroxy Duloxetine from Duloxetine.

    Glucuronidation: A conjugation reaction where glucuronic acid is added to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Catalyzed by cytochrome P450 enzymes, typically CYP1A2 and CYP2D6.

    Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), with UDP-glucuronic acid as the glucuronide donor.

Major Products:

Scientific Research Applications

4-Hydroxy Duloxetine b-D-Glucuronide is primarily studied in the context of Duloxetine metabolism. Its applications include:

    Pharmacokinetic Studies: Understanding the metabolism and excretion of Duloxetine.

    Toxicology: Assessing the safety and potential side effects of Duloxetine metabolites.

    Drug Interaction Studies: Investigating how other drugs may affect the metabolism of Duloxetine.

    Biomarker Research: Using the compound as a biomarker for monitoring Duloxetine therapy.

Mechanism of Action

As a metabolite, 4-Hydroxy Duloxetine b-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetic profile of Duloxetine. The metabolic pathway involves:

Comparison with Similar Compounds

    Duloxetine: The parent compound, an active SNRI.

    4-Hydroxy Duloxetine: The intermediate hydroxylated metabolite.

    Duloxetine Glucuronide: Another glucuronidated metabolite of Duloxetine.

Uniqueness: 4-Hydroxy Duloxetine b-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZFSZXDHWUJZ-ANUWOGMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-83-4
Record name 4-Hydroxy duloxetine beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY DULOXETINE .BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5FP4W1EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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